molecular formula C16H18BrN3O2S B3016337 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(2-bromophenyl)propan-1-one CAS No. 2176070-38-3

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(2-bromophenyl)propan-1-one

Cat. No. B3016337
CAS RN: 2176070-38-3
M. Wt: 396.3
InChI Key: SIAZRYRZRNXJEZ-UHFFFAOYSA-N
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Description

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(2-bromophenyl)propan-1-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperidinyl-thiadiazole derivatives which have shown promising results in various fields of research.

Scientific Research Applications

Synthesis of Piperidine-Based Derivatives

Research involves the synthesis of piperidine-based derivatives, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. These compounds are synthesized through reactions involving piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, leading to significant anti-arrhythmic activity in some of the newly synthesized compounds (Abdel‐Aziz et al., 2009).

Antimicrobial and Non-Ionic Surfactant Synthesis

Another application involves the creation of novel scaffolds like Thiadiazolyl Piperidine, Thiadiazolyl Piperazine, and Thiadiazolyl-imidazole-Thione from biologically active stearic acid. These compounds exhibit antimicrobial activities and are also used in the synthesis of non-ionic surfactants, demonstrating potential in both medical and industrial applications (Abdelmajeid et al., 2017).

Corrosion Inhibition Studies

This compound and its derivatives are also explored for their corrosion inhibition performances on metals like iron. Quantum chemical parameters and molecular dynamics simulations are performed to predict their efficiency in preventing corrosion, highlighting their potential in industrial applications to protect metals from degradation (Kaya et al., 2016).

Quantum Chemical and Crystallographic Studies

Research includes quantum chemical and molecular dynamics simulation studies to understand the inhibition performances of thiadiazole derivatives against corrosion of iron. These studies use density functional theory (DFT) calculations and molecular dynamics simulations to predict corrosion inhibition performances, providing insights into the interactions between these compounds and metal surfaces (Kaya et al., 2016).

Anticancer Agent Evaluation

Compounds derived from this chemical structure have been synthesized and evaluated for their anticancer potential. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were sequentially synthesized and evaluated as anticancer agents, showing promising results against various cancer cell lines and highlighting the potential therapeutic usefulness of these compounds (Rehman et al., 2018).

properties

IUPAC Name

3-(2-bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c17-14-4-2-1-3-12(14)5-6-15(21)20-9-7-13(8-10-20)22-16-19-18-11-23-16/h1-4,11,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAZRYRZRNXJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one

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